molecular formula C12H12BrF3O2 B8176651 4-Bromo-1-(cyclopropylmethoxy)-2-(2,2,2-trifluoroethoxy)benzene

4-Bromo-1-(cyclopropylmethoxy)-2-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B8176651
M. Wt: 325.12 g/mol
InChI Key: BEMJFOKWIAEMPG-UHFFFAOYSA-N
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Description

4-Bromo-1-(cyclopropylmethoxy)-2-(2,2,2-trifluoroethoxy)benzene is an organic compound that features a bromine atom, a cyclopropylmethoxy group, and a trifluoroethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(cyclopropylmethoxy)-2-(2,2,2-trifluoroethoxy)benzene typically involves multiple steps, starting from a suitable benzene derivative. Common steps may include:

    Bromination: Introduction of the bromine atom to the benzene ring using bromine or a brominating agent.

    Etherification: Attachment of the cyclopropylmethoxy group through a nucleophilic substitution reaction.

    Trifluoroethoxylation: Introduction of the trifluoroethoxy group, possibly through a reaction with a trifluoroethanol derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound may undergo oxidation or reduction under specific conditions, altering the functional groups attached to the benzene ring.

    Coupling Reactions: The compound can participate in coupling reactions, forming larger molecules.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or chromium trioxide may be used.

    Reducing Agents: For reduction reactions, agents like lithium aluminum hydride or hydrogen gas with a catalyst may be employed.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, substitution reactions would yield new compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, compounds like 4-Bromo-1-(cyclopropylmethoxy)-2-(2,2,2-trifluoroethoxy)benzene are often used as intermediates in the synthesis of more complex molecules. They can also serve as building blocks in the development of new materials.

Biology and Medicine

In biology and medicine, such compounds may be investigated for their potential pharmacological properties. They could be used in the development of new drugs or as tools in biochemical research to study specific molecular pathways.

Industry

In industry, these compounds might be used in the production of specialty chemicals, agrochemicals, or as part of formulations for various applications.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(cyclopropylmethoxy)-2-(2,2,2-trifluoroethoxy)benzene would depend on its specific interactions with biological targets. This could involve binding to specific proteins or enzymes, altering their activity, and thereby affecting cellular processes. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-(methoxy)-2-(2,2,2-trifluoroethoxy)benzene
  • 4-Bromo-1-(cyclopropylmethoxy)-2-(ethoxy)benzene
  • 4-Chloro-1-(cyclopropylmethoxy)-2-(2,2,2-trifluoroethoxy)benzene

Uniqueness

The uniqueness of 4-Bromo-1-(cyclopropylmethoxy)-2-(2,2,2-trifluoroethoxy)benzene lies in its specific combination of functional groups, which can impart distinct chemical and physical properties

Properties

IUPAC Name

4-bromo-1-(cyclopropylmethoxy)-2-(2,2,2-trifluoroethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrF3O2/c13-9-3-4-10(17-6-8-1-2-8)11(5-9)18-7-12(14,15)16/h3-5,8H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMJFOKWIAEMPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)Br)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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